molecular formula C22H23ClN2O8 B13391811 methacyclime HCl

methacyclime HCl

Cat. No.: B13391811
M. Wt: 478.9 g/mol
InChI Key: VXPSARQTYDZXAO-IBLBQCGTSA-N
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Description

Methacycline hydrochloride is a broad-spectrum semisynthetic antibiotic related to tetracycline. It is known for its slower excretion rate, which allows it to maintain effective blood levels for a more extended period. Methacycline hydrochloride is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable antibiotic in the treatment of various bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methacycline hydrochloride can be synthesized through the dehalogenation and hydrogenation of chloromethacycline or its acid addition salts. This process involves the use of hydrogen gas in the presence of a noble metal alloy catalyst, such as palladium or platinum combined with selenium and/or tellurium . The reaction is typically carried out under a pressure of 0.1-1.0 MPa.

Industrial Production Methods

In industrial settings, methacycline hydrochloride is produced by hydrating methacycline or its acid addition salts. The process involves treatment with hydrogen gas in the presence of a noble metal alloy catalyst on a carrier and an organic solvent .

Chemical Reactions Analysis

Types of Reactions

Methacycline hydrochloride undergoes various chemical reactions, including:

    Oxidation: Methacycline hydrochloride can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form various reduced derivatives.

    Substitution: Methacycline hydrochloride can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, noble metal alloy catalysts (such as palladium or platinum), and organic solvents. The reactions are typically carried out under controlled pressure and temperature conditions .

Major Products Formed

The major products formed from these reactions include various derivatives of methacycline hydrochloride, which can have different pharmacological properties and applications .

Mechanism of Action

Methacycline hydrochloride functions primarily through the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit of susceptible organisms, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This interference halts the synthesis of essential proteins, inhibiting bacterial growth and proliferation . Methacycline hydrochloride is considered bacteriostatic, meaning it inhibits the growth and multiplication of bacteria rather than directly killing them .

Comparison with Similar Compounds

Methacycline hydrochloride is similar to other tetracycline antibiotics, such as:

  • Tetracycline
  • Doxycycline
  • Minocycline
  • Oxytetracycline

Uniqueness

Methacycline hydrochloride is unique due to its slower excretion rate, which allows it to maintain effective blood levels for a more extended period compared to other tetracyclines . This property makes it particularly useful in the treatment of chronic bacterial infections.

Properties

Molecular Formula

C22H23ClN2O8

Molecular Weight

478.9 g/mol

IUPAC Name

(4S,5S,5aR,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C22H22N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-6,10,14-15,17,25-27,30,32H,1H2,2-3H3,(H2,23,31);1H/t10-,14?,15+,17+,22+;/m1./s1

InChI Key

VXPSARQTYDZXAO-IBLBQCGTSA-N

Isomeric SMILES

CN(C)[C@H]1C2[C@H]([C@@H]3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O.Cl

Canonical SMILES

CN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O.Cl

Origin of Product

United States

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